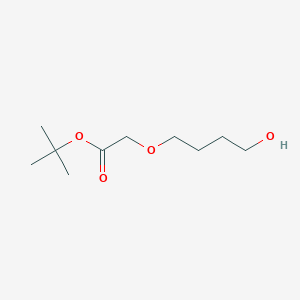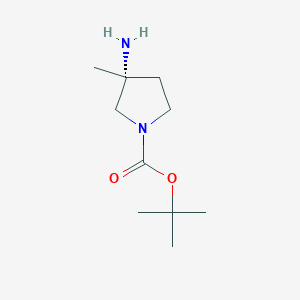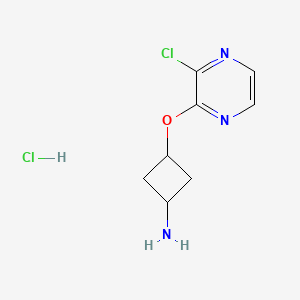![molecular formula C13H13N3O5 B1449379 1-{[Anilino(oxo)acetyl]氨基}-5-氧代吡咯烷-3-羧酸 CAS No. 2173116-24-8](/img/structure/B1449379.png)
1-{[Anilino(oxo)acetyl]氨基}-5-氧代吡咯烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13N3O5 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研发与药物化学
吡咯烷环是该化合物中的核心结构,是许多具有生物活性的分子中的常见特征。 已知其存在有助于分子的立体化学并增强三维覆盖,这在药物设计中至关重要 。该化合物作为通用支架的能力,可以创造出新的治疗剂,并在治疗各种疾病方面具有潜在的应用。
药效团探索
由于吡咯烷环的 sp3 杂化,该化合物为探索药效团空间提供了宝贵的框架。 这意味着它可用于识别和优化与生物靶标进行分子相互作用的必要特征,这是新药发现的基本步骤 。
立体选择性合成
该化合物中吡咯烷环的立体异构性允许合成不同的立体异构体。 这些异构体由于其与对映选择性蛋白的独特结合模式而可能具有不同的生物学特征,使该化合物成为立体选择性药物开发中的关键参与者 。
化学合成研究
在化学合成中,该化合物可以用作中间体或构建块。 其反应位点允许进行各种修饰,从而能够合成具有不同性质和潜在应用的广泛化学实体 。
材料科学应用
该化合物的结构特征,特别是吡咯烷环,可以在材料科学中得到利用。 它可用于在分子水平上修改材料的性质,可能导致开发具有特定特征的新材料 。
分析化学
在分析化学中,该化合物的衍生物可以用作色谱方法或其他分析技术中的标准品或试剂。 这将有助于对复杂混合物中的物质进行定量和定性分析 。
生命科学研究
该化合物的衍生物可用于生命科学研究,以研究生物过程和途径。 它们可能充当探针或抑制剂以了解酶或受体在细胞系统中的功能 。
ADME/Tox 研究
引入像该化合物中那样的杂原子片段对于修改理化参数以实现药物候选物的最佳 ADME/Tox(吸收、分布、代谢、排泄和毒性)结果至关重要。 这使其成为药代动力学和毒理学研究的重要化合物 。
属性
IUPAC Name |
1-[(2-anilino-2-oxoacetyl)amino]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-10-6-8(13(20)21)7-16(10)15-12(19)11(18)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,15,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKALLCFKAYGNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)

![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)




![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)




![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

